molecular formula C9H11N3O B135978 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile CAS No. 95689-38-6

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Cat. No. B135978
CAS RN: 95689-38-6
M. Wt: 177.2 g/mol
InChI Key: YEUYKZLMAGACBX-SNAWJCMRSA-N
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Description

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a chemical compound with the CAS Number: 95689-38-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-[(2E)-3-(dimethylamino)-1-methoxy-2-propenylidene]malononitrile .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a base-free malononitrile activated condensation of 3-methylquinoxaline-2 (1 H )-one (3MQ) 1 with aryl aldehydes 3a–3ad for synthesis of styrylquinoxalin-2 (1 H )-ones (SQs) 4a–4ad with excellent yields has been reported . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . Theoretical analysis was performed using DFT/B3LYP/6-311G++ (d, p) and Gaussian 09 program quantum chemical calculations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A Zn(OTf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed providing an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . A study of electrochemical properties was conducted using cyclic voltammetry .

Scientific Research Applications

Pharmaceutical Industries

Benzylidene malononitrile finds applications in pharmaceutical industries . It is produced by polluting routes, and the development of cleaner and greener industrial processes using solid catalysts is being explored .

Pharmacology

In the field of pharmacology, benzylidene malononitrile is used due to its potential for production of bulk chemicals, fine and super-fine chemicals .

Specialty Chemicals

Benzylidene malononitrile is used in the production of specialty chemicals . The use of solid bases in these processes is being explored for their potential to replace polluting homogeneous catalysts .

Perfumery

In the perfumery industry, benzylidene malononitrile is used due to its unique properties .

Fluorescence-Based Assay

Benzylidene malononitrile is used for fluorescence-based assays to determine methane . This application is particularly useful in environmental monitoring and research.

Safety and Hazards

The safety data sheet for malononitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the research on similar compounds have been suggested. For instance, the utility of enaminones as building blocks in organic synthesis has been explored . The reaction of enaminones with malononitrile in ethanolic piperidine afforded products of molecular formulae corresponding to the formation of 1:1 adducts .

properties

IUPAC Name

2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYKZLMAGACBX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
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2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

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